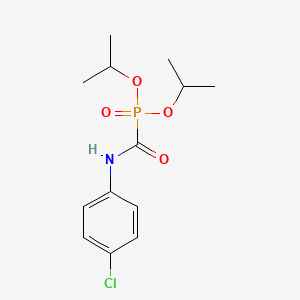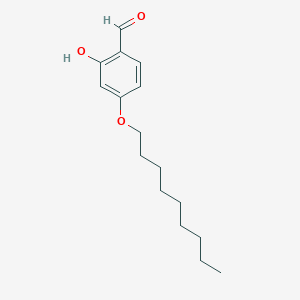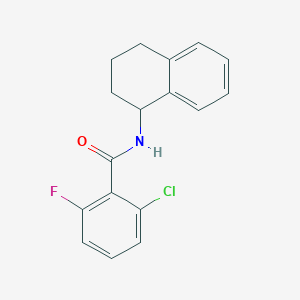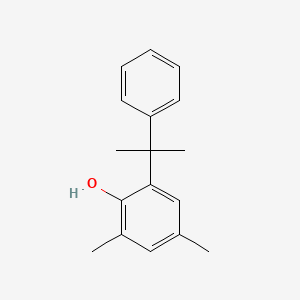
N-(4-chlorophenyl)-1-di(propan-2-yloxy)phosphorylformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-1-di(propan-2-yloxy)phosphorylformamide is a chemical compound with a complex structure that includes a chlorophenyl group, a phosphoryl group, and two propan-2-yloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1-di(propan-2-yloxy)phosphorylformamide typically involves the reaction of 4-chloroaniline with phosphoryl chloride and isopropanol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-1-di(propan-2-yloxy)phosphorylformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl oxides, while reduction can produce phosphines.
Scientific Research Applications
N-(4-chlorophenyl)-1-di(propan-2-yloxy)phosphorylformamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(4-chlorophenyl)-1-di(propan-2-yloxy)phosphorylformamide exerts its effects involves interactions with specific molecular targets. The phosphoryl group can interact with enzymes and proteins, potentially inhibiting their activity. The chlorophenyl group may also contribute to the compound’s biological activity by interacting with cellular membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-1-di(propan-2-yloxy)phosphorylformamide
- N-(4-nitrophenyl)-1-di(propan-2-yloxy)phosphorylformamide
Uniqueness
N-(4-chlorophenyl)-1-di(propan-2-yloxy)phosphorylformamide is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties
Properties
CAS No. |
6952-61-0 |
|---|---|
Molecular Formula |
C13H19ClNO4P |
Molecular Weight |
319.72 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-di(propan-2-yloxy)phosphorylformamide |
InChI |
InChI=1S/C13H19ClNO4P/c1-9(2)18-20(17,19-10(3)4)13(16)15-12-7-5-11(14)6-8-12/h5-10H,1-4H3,(H,15,16) |
InChI Key |
IHHSEWLBTWYGKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(C(=O)NC1=CC=C(C=C1)Cl)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-bromo-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B14143499.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B14143505.png)


![1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-one](/img/structure/B14143523.png)
![3,5-ditert-butyl-N-[6-(dimethylamino)-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-4-hydroxybenzamide](/img/structure/B14143528.png)
![Imidazo[1,2-a]pyrazin-8-amine, N,N-dimethyl-3-phenyl-](/img/structure/B14143533.png)
![[(2R,3S)-3-(methylsulfonyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl methanesulfonate](/img/structure/B14143538.png)
![(5-bromo-2-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)(4-methylphenyl)methanone](/img/structure/B14143546.png)
![6-(biphenyl-4-yl)-2-(4-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]imidazole](/img/structure/B14143553.png)
![Ethyl methyl [(phenylsulfanyl)methyl]phosphonate](/img/structure/B14143557.png)


